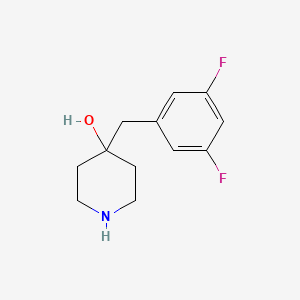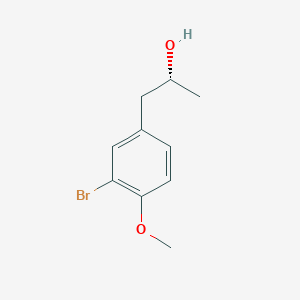
3-(2-bromoethyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoethyl)-1-methyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromoethyl group attached to the third carbon of the pyrazole ring and a methyl group attached to the first nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromoethyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced by methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Bromination: The bromoethyl group is introduced by reacting the methylated pyrazole with 2-bromoethanol in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Cyclization Reactions: The bromoethyl group can participate in intramolecular cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substituted Pyrazoles: Products formed by nucleophilic substitution.
Oxides and Reduced Compounds: Products formed by oxidation and reduction reactions.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of pharmaceutical agents due to its bioactive properties.
Biological Probes: Used as a probe in biological studies to investigate enzyme activities and receptor binding.
Industry:
Materials Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Agriculture: Potential use in the development of agrochemicals, such as pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3-(2-bromoethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
3-(2-Chloroethyl)-1-methyl-1H-pyrazole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
3-(2-Iodoethyl)-1-methyl-1H-pyrazole: Similar structure but with an iodoethyl group instead of a bromoethyl group.
3-(2-Fluoroethyl)-1-methyl-1H-pyrazole: Similar structure but with a fluoroethyl group instead of a bromoethyl group.
Uniqueness:
Reactivity: The bromoethyl group in 3-(2-bromoethyl)-1-methyl-1H-pyrazole is more reactive in nucleophilic substitution reactions compared to chloroethyl and fluoroethyl groups due to the better leaving ability of bromine.
Applications: The specific reactivity and properties of the bromoethyl group make this compound particularly useful in certain synthetic and biological applications where other halogenated analogs may not be as effective.
Propriétés
Formule moléculaire |
C6H9BrN2 |
|---|---|
Poids moléculaire |
189.05 g/mol |
Nom IUPAC |
3-(2-bromoethyl)-1-methylpyrazole |
InChI |
InChI=1S/C6H9BrN2/c1-9-5-3-6(8-9)2-4-7/h3,5H,2,4H2,1H3 |
Clé InChI |
LHWODANIEZJRCP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


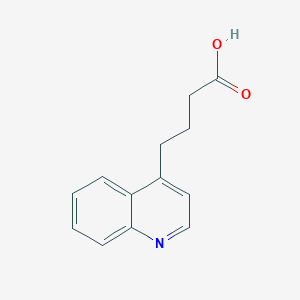
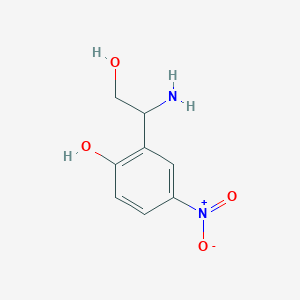
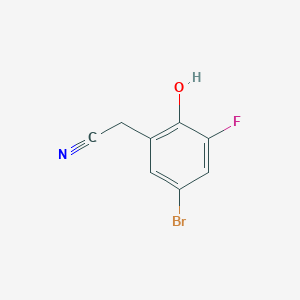

![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)

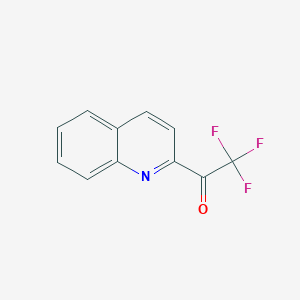
![Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13598644.png)
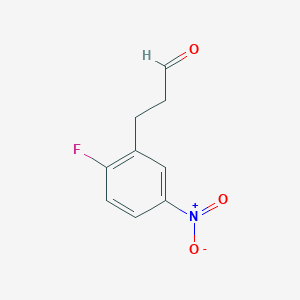

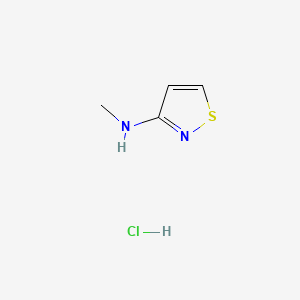
![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)
